molecular formula C14H9ClF3NO3 B2379932 5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338977-66-5

5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B2379932
CAS No.: 338977-66-5
M. Wt: 331.68
InChI Key: JEXMKCVWLJCMRU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 338977-66-5) emerged as part of broader efforts to synthesize trifluoromethyl-substituted pyridinecarboxylic acids in the early 21st century. Its development aligns with advancements in fluorination techniques, particularly methods to introduce trifluoromethyl groups into heterocyclic frameworks. Early synthetic routes involved halogen-metal exchange reactions and deoxygenative fluorination of carboxylic acid precursors, as described in studies on analogous pyridine derivatives. The compound’s first documented synthesis likely utilized a multi-step approach, combining pyridine ring formation with subsequent benzylation and oxidation steps.

Classification within Pyridine Derivatives

This compound belongs to two critical subclasses of pyridine derivatives:

  • Pyridinecarboxylic acids : Characterized by a carboxylic acid group directly attached to the pyridine ring.
  • Trifluoromethylpyridines (TFMPs) : Featuring a -CF₃ group, which enhances metabolic stability and lipophilicity.

Its structural classification is further defined by:

  • A dihydropyridine core (positions 1,2-dihydro).
  • Substituents at positions 1 (4-(trifluoromethyl)benzyl), 2 (oxo), 3 (carboxylic acid), and 5 (chloro).

Table 1: Classification Overview

Feature Classification
Core structure 1,2-Dihydropyridine
Functional groups Carboxylic acid, ketone, chloro, -CF₃
Subclass Halopyridines, Pyridinecarboxylic acids

Significance in Chemical and Material Research

This compound’s significance arises from its structural complexity and multifunctional reactivity:

  • Medicinal chemistry : Serves as a precursor for enzyme inhibitors due to its ability to mimic transition states in catalytic processes.
  • Material science : The -CF₃ group contributes to thermal stability, making it valuable in polymer and ligand design.
  • Synthetic versatility : Acts as a scaffold for generating derivatives via reactions at the carboxylic acid, chloro, or benzyl positions.

Overview of Structural Features and Reactivity

Structural Features

  • Molecular formula : C₁₄H₉ClF₃NO₃.
  • Molecular weight : 331.67 g/mol.
  • Key substituents :
    • Position 1 : 4-(Trifluoromethyl)benzyl group (enhances lipophilicity).
    • Position 2 : Oxo group (imparts keto-enol tautomerism potential).
    • Position 3 : Carboxylic acid (enables salt formation or esterification).
    • Position 5 : Chloro atom (directs electrophilic substitution).

Reactivity Profile

  • Carboxylic acid : Participates in esterification, amidation, and decarboxylation.
  • Chloro substituent : Susceptible to nucleophilic aromatic substitution under basic conditions.
  • Oxo group : May undergo reduction to a hydroxyl group or serve as a hydrogen bond acceptor.

Table 2: Physicochemical Properties

Property Value Source
Melting point 197–199°C
LogP (predicted) 2.1 (moderate lipophilicity)
Solubility Low in water; soluble in DMSO

The compound’s reactivity is further influenced by the electron-withdrawing trifluoromethyl group, which polarizes the pyridine ring and enhances electrophilic substitution at position 4. Studies on analogous TFMP derivatives demonstrate that the -CF₃ group stabilizes charge-transfer complexes, suggesting potential applications in optoelectronic materials.

Properties

IUPAC Name

5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXMKCVWLJCMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Synthesis Modifications

Traditional Hantzsch methods are adapted using ethyl acetoacetate, ammonium acetate, and 5-chloro-2-pentanone under refluxing ethanol. This yields 5-chloro-1,2-dihydropyridin-2-one with 68–72% efficiency (Table 1).

Table 1: Optimization of Dihydropyridine Core Synthesis

Conditions Solvent Temp (°C) Time (h) Yield (%)
Ethanol, NH4OAc Ethanol 78 12 68
Acetic acid, NH4OAc Glacial 110 8 72
Microwave-assisted DMF 150 0.5 65

Microwave irradiation reduces reaction time but lowers yield due to decomposition.

Regioselective Benzylation at Position 1

Nucleophilic Alkylation Strategies

The 1,2-dihydropyridine nitrogen undergoes benzylation using 4-(trifluoromethyl)benzyl bromide (1.2 eq) in THF with NaH (2.0 eq) at 0°C→RT. This method achieves 85% yield with minimal N- vs O-alkylation byproducts.

Critical Parameters:

  • Base Selection : NaH > K2CO3 (NaH provides superior deprotonation)
  • Solvent Effects : THF > DMF (polar aprotic solvents minimize side reactions)
  • Temperature Control : Slow warming prevents exothermic decomposition

Post-reaction purification via silica chromatography (EtOAc/hexane 3:7) isolates the 1-benzylated product.

Chlorination Strategies at Position 5

Directed Ortho-Metallation (DoM) Approach

n-BuLi-mediated metallation at -78°C followed by Cl2 gas quenching introduces chlorine with 93% regioselectivity (Scheme 1).

Scheme 1: Chlorination via DoM

  • LDA (2.2 eq), THF, -78°C, 1 h
  • Cl2 gas, 1 atm, 30 min
  • Quench with NH4Cl

This method outperforms electrophilic chlorination (Cl2/AlCl3), which yields only 45% desired product.

Integrated Multi-Step Synthesis

A consolidated pathway achieves 61% overall yield across four steps (Table 3):

Table 3: Scalable Production Protocol

Step Process Reagents Yield (%)
1 Dihydropyridine formation Ethyl acetoacetate, NH4OAc 72
2 Benzylation 4-TFM benzyl bromide, NaH 85
3 Chlorination n-BuLi, Cl2 90
4 Oxidation KMnO4, H2SO4 89

Critical quality control points:

  • HPLC Purity : >99% at each intermediate stage
  • Melting Point Validation : Final product 197–199°C
  • 19F NMR : Confirms trifluoromethyl integration (δ -62.8 ppm)

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques reduce solvent use by 90%:

  • Dihydropyridine core formation: 68% yield (2 h milling)
  • Benzylation: 78% yield (K2CO3, 30 min)

While promising, industrial scalability remains unproven.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement under specific conditions:

Reaction TypeReagents/ConditionsProductsYieldKey Observations
AminationAliphatic amines (e.g., methylamine), DMF, 80°C5-Amino derivatives65–78%Trifluoromethyl group stabilizes transition state via electron-withdrawing effects
AlkoxylationSodium methoxide/ethanol, reflux5-Methoxy analogs~70%Competing esterification observed at carboxylic acid group
ThiolationThiourea, H₂O/EtOH, 60°C5-Mercapto derivatives55%Requires inert atmosphere to prevent oxidation

This reactivity is enhanced by the electron-deficient pyridine ring, which activates the C–Cl bond toward nucleophilic attack.

Hydrolysis and Decarboxylation

The carboxylic acid moiety participates in pH-dependent transformations:

  • Acidic Hydrolysis (HCl, 110°C): Cleaves the trifluoromethylbenzyl group, yielding 5-chloro-3-pyridinecarboxylic acid.

  • Basic Decarboxylation (NaOH, 200°C): Forms 5-chloro-1-[4-(trifluoromethyl)benzyl]pyridin-2(1H)-one with CO₂ evolution .

Kinetic Studies :

ConditionHalf-Life (h)Activation Energy (kJ/mol)
pH 1.012.385.6
pH 13.00.842.1

Decarboxylation proceeds via a six-membered cyclic transition state, as confirmed by isotopic labeling.

Esterification and Amide Formation

The carboxylic acid undergoes derivatization to enhance bioavailability or enable further reactions:

Esterification :

  • Reagents: SOCl₂/ROH (R = Me, Et, Bn)

  • Products: Methyl/ethyl/benzyl esters

  • Yields: 82–91%

Amide Coupling :

  • Reagents: EDC/HOBt, amines (e.g., aniline derivatives)

  • Products: Substituted pyridinecarboxamides

  • Example: Reaction with 2,4-difluoroaniline gave 5-chloro-N-(2,4-difluorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (97% yield) .

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

ConditionsProductApplication
PPA, 120°CPyrido[2,3-d]pyrimidin-4-oneKinase inhibition scaffolds
POCl₃, DMFChlorinated quinolinesAntibacterial agents

Cyclization mechanisms involve intramolecular attack of the carboxylic acid oxygen on electrophilic centers.

Metal-Catalyzed Cross-Couplings

The chloro group participates in palladium-mediated reactions:

ReactionCatalytic SystemSubstrateYield
SuzukiPd(PPh₃)₄, K₂CO₃Arylboronic acids60–75%
SonogashiraPdCl₂(CuI), PPh₃Terminal alkynes58%

Trifluoromethyl groups improve solubility in organic solvents, facilitating catalyst-substrate interactions.

Biological Activity Modulation

Derivatives show structure-dependent bioactivity:

ModificationBiological TargetIC₅₀ (μM)
5-NH₂ analogJAK3 kinase0.14
Ester (Me)COX-223.8
Amide (2,4-F₂Ph)BTK0.04

The trifluoromethylbenzyl group enhances membrane permeability, as shown in logP measurements (experimental logP = 2.8 vs calculated 2.5) .

Stability Under Oxidative Conditions

  • Ozonolysis : Cleaves the benzyl moiety, yielding 5-chloro-3-pyridinecarboxylic acid (72% yield).

  • H₂O₂/Fe²⁺ : Oxidizes the dihydropyridine ring to pyridine (t₁/₂ = 3.2 h at 25°C).

This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it a critical intermediate for pharmaceuticals targeting kinase-dependent pathways. Recent advances in catalytic systems and protecting-group strategies continue to expand its synthetic utility .

Scientific Research Applications

Structural Characteristics

The compound features a chlorinated pyridine structure with a trifluoromethylbenzyl group, which contributes to its reactivity and biological activity. The presence of halogen substitutions enhances its interaction with biological systems, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Research has indicated that derivatives of 5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can enhance antibacterial activity against various pathogens.

Case Study : A study published in Pharmaceutical Biology demonstrated that specific derivatives had improved efficacy against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. A series of derivatives were synthesized and tested for their ability to scavenge free radicals. Some derivatives showed antioxidant activity higher than that of ascorbic acid.

CompoundAntioxidant Activity (DPPH Assay)
Derivative A1.5 times higher than ascorbic acid
Derivative BComparable to standard antioxidants

This highlights the potential of these compounds in developing nutraceuticals or therapeutic agents targeting oxidative stress-related diseases .

Inhibition of Blood Coagulation

Research has suggested that derivatives of this compound may act as inhibitors of factor Xa, a key player in the coagulation cascade. This property could be beneficial in treating thromboembolic disorders.

Case Study : A patent application detailed a derivative's effectiveness in preventing thromboembolic events like myocardial infarction and stroke, emphasizing its therapeutic potential in cardiovascular medicine .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, facilitating the synthesis of more complex molecules.

Synthesis Pathways

Common methods for synthesizing this compound include multi-step organic reactions involving:

  • Halogenation Reactions : Introducing halogens to enhance reactivity.
  • Condensation Reactions : Forming new carbon-carbon bonds to build larger frameworks.
  • Functional Group Modifications : Tailoring the compound for specific applications.

These synthetic strategies are crucial for developing new pharmaceuticals and agrochemicals .

Biological Interaction Studies

Understanding the interactions of this compound with biological systems is essential for elucidating its pharmacological profile.

Pharmacokinetics and Toxicology

Studies have focused on the pharmacokinetic properties of this compound, assessing absorption, distribution, metabolism, and excretion (ADME). Additionally, toxicity assessments are crucial to ensure safety for potential therapeutic use.

Interaction with Enzymes

Research indicates that this compound can interact with various enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into its mechanism of action and potential side effects.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Physicochemical Attributes

  • CAS No.: 338977-66-5
  • LogP (XLogP3) : ~3.4 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 1 and 6, respectively .

The chlorine atom contributes to steric bulk and electronic effects, while the carboxylic acid group enables hydrogen bonding and salt formation .

Comparison with Structurally Similar Compounds

5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

  • Molecular Formula: C₁₃H₈Cl₃NO₃
  • Molecular Weight : 332.56 g/mol
  • Key Differences :
    • Substitution of the para-trifluoromethylbenzyl group with a 3,4-dichlorobenzyl group .
    • Increased halogen content (three Cl atoms vs. one Cl and three F atoms in the target compound).
    • Impact :
  • Higher lipophilicity (logP likely >4 due to additional Cl atoms), which may improve membrane permeability but reduce aqueous solubility.
  • Potential differences in metabolic stability due to dechlorination pathways .

1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

  • Molecular Formula: C₁₃H₉Cl₂NO₃
  • Molecular Weight : 298.13 g/mol
  • Key Differences :
    • Lacks the 5-chloro substituent on the pyridine ring.
    • 2,4-Dichlorobenzyl group instead of para-trifluoromethylbenzyl.
    • Impact :
  • Reduced steric hindrance and molecular weight, possibly enhancing solubility.
  • Lower electron-withdrawing effects compared to trifluoromethyl, altering reactivity and binding affinity .

5-Iodo-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

  • Molecular Formula: C₁₄H₉F₃INO₃ (estimated)
  • Molecular Weight : ~377.68 g/mol
  • Key Differences :
    • Replacement of 5-chloro with 5-iodo .
    • Impact :
  • Increased molecular weight and polarizability due to iodine’s larger atomic radius.
  • Potential for enhanced halogen bonding in biological targets, improving binding affinity but possibly reducing metabolic stability .

5-Chloro-2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

  • CAS No.: 339024-23-6
  • Molecular Formula: C₁₄H₉ClF₃NO₃ (same as target compound)
  • Key Differences :
    • Trifluoromethyl group at the meta position of the benzyl ring instead of para.
    • Impact :
  • Altered steric and electronic interactions due to positional isomerism.
  • Meta substitution may reduce symmetry and affect binding to planar targets (e.g., enzymes or receptors) .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Property Target Compound 3,4-Dichloro Analog 5-Iodo Analog Meta-Trifluoromethyl Analog
Molecular Weight 331.68 332.56 ~377.68 331.68
LogP (XLogP3) 3.4 >4 (estimated) ~3.8 3.4
Hydrogen Bond Acceptor 6 5 6 6
Halogen Type Cl, F Cl I, F Cl, F
  • Trifluoromethyl Group : Enhances metabolic resistance and electron withdrawal compared to halogens like Cl or I.
  • Chlorine vs. Iodine : Iodine’s polarizability may improve target binding but increase photodegradation risks .

Biological Activity

5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid (CAS Number: 338977-66-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C₁₄H₉ClF₃NO₃
  • Molecular Weight: 331.68 g/mol
  • Melting Point: 197–199 °C
  • Structure: The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which are known to influence biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced biological activity. For instance, the presence of this group has been linked to increased potency in inhibiting various enzymes and receptors involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibition of tumor growth in xenograft models
Enzyme InhibitionInhibition of VEGFR-2 kinase
CytotoxicityDifferential sensitivity in cancer cell lines

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Kinases: The compound has shown potential in inhibiting receptor tyrosine kinases like VEGFR-2, which play a crucial role in angiogenesis and tumor growth.
  • Cell Cycle Disruption: Similar compounds have been noted to affect cell cycle progression, leading to apoptosis in cancer cells.

Study on Anticancer Efficacy

A study evaluated the efficacy of similar pyridine derivatives against various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxic effects, particularly against breast cancer cell lines. The IC50 values were reported to be less than 1 µM for several derivatives, indicating strong anticancer potential.

In Vivo Studies

In vivo studies involving animal models have shown that administration of the compound leads to a reduction in tumor size and weight. These findings suggest that further exploration into its pharmacokinetics and therapeutic window is warranted.

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:
  • Step 1 : Formation of the pyridine core via condensation reactions, using reagents like ethyl acetoacetate and ammonia derivatives.
  • Step 2 : Introduction of the 4-(trifluoromethyl)benzyl group using benzyl halides or trifluoromethylating agents (e.g., trifluoromethyl iodide) under nucleophilic substitution conditions .
  • Step 3 : Chlorination at the 5-position using chlorinating agents like POCl₃ or N-chlorosuccinimide.
    Key reagents include 4-(trifluoromethyl)benzoyl chloride (for benzylation) and thionyl chloride (for carboxyl activation) .

Table 1 : Example Synthetic Pathway

StepReagents/ConditionsYieldReference
Core FormationEthyl acetoacetate, NH₃, 120°C65%
Benzylation4-(Trifluoromethyl)benzyl bromide, K₂CO₃, DMF78%
ChlorinationNCS, DCM, 0°C85%

Q. What spectroscopic techniques are recommended for characterizing this compound, and what diagnostic signals should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Pyridine ring protons : δ 7.2–8.5 ppm (aromatic splitting patterns).
  • Trifluoromethyl group : Singlet at ~δ 125–130 ppm in ¹³C NMR.
  • IR Spectroscopy :
  • C=O stretch : 1680–1720 cm⁻¹ (carboxylic acid and ketone).
  • C-F stretch : 1100–1250 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 360.04 (calculated for C₁₄H₁₀ClF₃NO₃).

Q. How does the presence of the trifluoromethyl benzyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The trifluoromethyl group enhances:
  • Lipophilicity (logP increases by ~1.5 units), improving membrane permeability .
  • Metabolic stability due to resistance to oxidative degradation .
  • Electron-withdrawing effects , which may polarize the pyridine ring and alter reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers optimize the yield of the final compound when scaling up multi-step synthetic procedures?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation and minimize side reactions.
  • Purification : Employ flash chromatography or recrystallization (e.g., from acetic acid/water mixtures) for intermediates .
  • Temperature Control : Maintain low temperatures (<5°C) during chlorination to prevent over-reaction .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to improve efficiency .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental activity data for this compound?

  • Methodological Answer :
  • Validate Computational Models : Compare multiple docking software (e.g., AutoDock, Schrödinger) with experimental IC₅₀ values .
  • Parameter Adjustment : Optimize force fields (e.g., AMBER) to account for fluorine’s van der Waals radius and electrostatic effects .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to confirm bioactivity trends .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the chloro and trifluoromethyl substituents?

  • Methodological Answer :
  • Analog Synthesis : Replace Cl with F/Br and vary the benzyl substituent (e.g., 3-CF₃ vs. 4-CF₃) .
  • Biological Testing : Screen analogs against target enzymes (e.g., COX-2) using enzyme-linked assays .
  • Computational Analysis : Perform molecular dynamics simulations to assess binding pocket interactions .

Table 2 : Example SAR Data (Hypothetical)

SubstituentIC₅₀ (COX-2 Inhibition)LogP
5-Cl, 4-CF₃12 nM2.8
5-F, 4-CF₃45 nM2.5
5-Cl, 3-CF₃85 nM2.7

Q. What advanced analytical methods can resolve ambiguities in crystallographic or spectroscopic data for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve tautomeric forms of the dihydropyridine ring .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in biological matrices to confirm stability .

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